5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Description
The compound “5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole” is a derivative of the 1,2,4-triazine class of heterocyclic compounds . These compounds are known for their wide range of biological applications .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide in ethanol at 80°C . Another method involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . The intermediate compound then reacts with various reagents such as aldehyde, ethyl chloroformate, triethyl orthoformate, and ninhydrine to form new heterocyclic systems .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an intense molecular ion peak, revealing the aromatic nature of the triazolo-triazinoindole fused system .Chemical Reactions Analysis
The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The intermediate compound reacts with various reagents to form new heterocyclic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE), which leads to great practical applications .Mechanism of Action
While the specific mechanism of action for “5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole” is not mentioned, similar compounds have been found to inhibit the enhanced intracellular survival (Eis) protein, an acetyltransferase that multiacetylates aminoglycosides, rendering them unable to bind the bacterial ribosome .
Future Directions
Properties
IUPAC Name |
5-prop-2-enyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-9-19-12-8-6-5-7-11(12)13-14(19)16-15(18-17-13)20-10-4-2/h3,5-8H,1,4,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYNXXPSVBLPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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